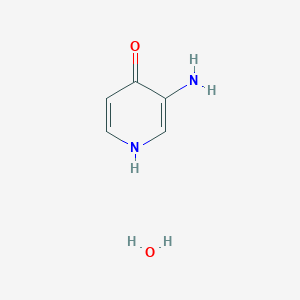

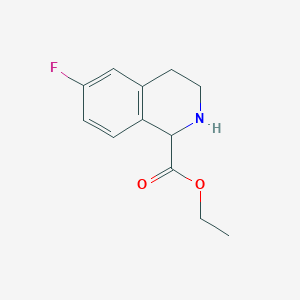

![molecular formula C10H19NO4 B3094712 (R)-4-Boc-6-hydroxy-[1,4]oxazepane CAS No. 1260616-96-3](/img/structure/B3094712.png)

(R)-4-Boc-6-hydroxy-[1,4]oxazepane

Descripción general

Descripción

“®-4-Boc-6-hydroxy-[1,4]oxazepane” is a derivative of oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another .

Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives has been a topic of interest in recent years due to their widespread availability in natural products and biologically relevant compounds . A novel synthetic method has been developed for the synthesis of biologically important bis-heterocyclic oxazepine-quinazolinone derivatives .Molecular Structure Analysis

The molecular structure of 1,4-oxazepane derivatives is characterized by a seven-membered heterocyclic ring system, fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond . This makes it reasonable to expect inherent physiological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-oxazepane derivatives typically involve a one-pot three-component reaction of 2-(2-formylphenoxy) acetic acid and 2-aminobenzamide as bifunctional reagents and an isocyanide . The hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-oxazepane derivatives can vary depending on the specific compound. For instance, the chemical formula for 1,4-oxazepane is C5H7NO, with a molar mass of 97.117 g·mol−1 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Lipase Catalyzed Regioselective Lactamization : A study by Aurell et al. (2014) focused on the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, a derivative of (R)-4-Boc-6-hydroxy-[1,4]oxazepane. This synthesis involved a key step of lipase-catalyzed regioselective lactamization. The transformation used SpinChem rotating flow cell technology, simplifying work up and enzyme recycling (Aurell, Karlsson, Pontén, & Andersen, 2014).

Intramolecular Hydroalkoxylation/Hydrothioalkoxylation : Deka et al. (2015) explored the synthesis of various heterocyclic compounds, including seven-membered 1,4-oxazepanes, through intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes and alcohols/thiols (Deka, Indukuri, Sultana, Borah, & Saikia, 2015).

Spectral Characteristics and Biological Activity : Abbas et al. (2020) synthesized 1,3-oxazepine and 1,3-oxazepane derivatives, investigating their spectral and antibacterial properties. These derivatives showed significant antibacterial activity against various bacteria (Abbas, Hanoon, Abbas, Hussein, & Radhi, 2020).

Synthesis of Heterocyclic Liquid Crystals : Yeap, Mohammad, and Osman (2010) synthesized and studied the spectroscopic and mesomorphic properties of 1,3-oxazepine-4,7-dione and 1,3-oxazepane-4,7-dione derivatives, which are crucial in the field of liquid crystals (Yeap, Mohammad, & Osman, 2010).

Synthesis of Oxazepines via Rhodium(III)-catalyzed C-H Activation : A study by Duan et al. (2014) developed a Rh(III)-catalyzed coupling reaction to synthesize 1,2-oxazepines, showing potential for creating derivatives of this compound (Duan, Lan, Chen, Qian, Li, Lu, Lu, Chen, Hong, & Zhao, 2014).

Direcciones Futuras

The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines have undergone significant growth in recent years . This suggests that there is ongoing interest in developing new synthetic methods for these compounds, which could lead to the discovery of new biologically active compounds and potential pharmaceutical applications.

Propiedades

IUPAC Name |

tert-butyl (6R)-6-hydroxy-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIKYUQRVQDAKC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

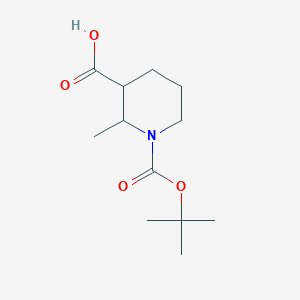

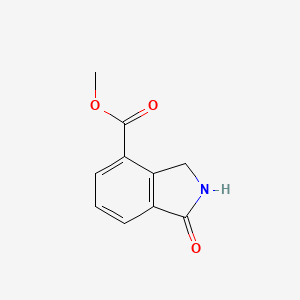

![Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B3094638.png)

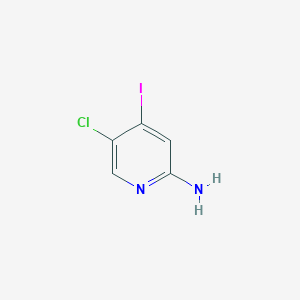

![2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid](/img/structure/B3094645.png)

![4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-4-acetamide, 6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-](/img/structure/B3094650.png)

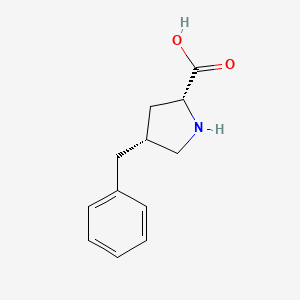

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid](/img/structure/B3094695.png)

![(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B3094704.png)

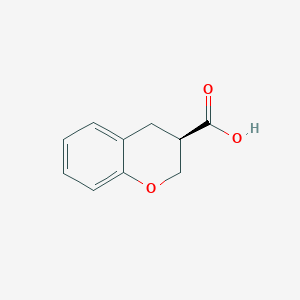

![2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B3094719.png)

![tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B3094749.png)